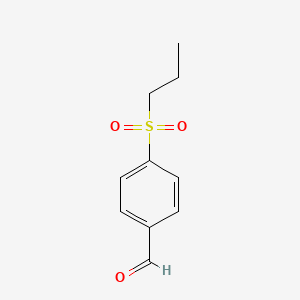

4-(Propane-1-sulfonyl)-benzaldehyde

Vue d'ensemble

Description

4-(Propane-1-sulfonyl)-benzaldehyde is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

4-(Propane-1-sulfonyl)-benzaldehyde serves as a versatile intermediate in organic synthesis. It is often used to produce sulfonamides and other derivatives through various chemical reactions.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sulfonamide Derivatives | Base-catalyzed reactions |

| Aldol Condensation | β-Hydroxy Sulfonyl Compounds | Acidic or basic conditions |

| Reduction | Alcohols or Amines | Catalytic hydrogenation |

Biochemical Studies

The compound is used in biochemical assays to study enzyme inhibition and protein interactions. It has been shown to inhibit specific enzymes, thus providing insights into metabolic pathways.

Case Study: Enzyme Inhibition

A study demonstrated that this compound inhibits acetylcholinesterase, an enzyme linked to neurodegenerative diseases. The inhibition was quantified using kinetic assays, revealing a competitive inhibition mechanism with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for Alzheimer's disease .

Pharmaceutical Development

In the pharmaceutical industry, this compound is being investigated for its potential anti-cancer properties. It has been incorporated into various drug formulations aimed at targeting specific cancer cell lines.

Table 2: Anti-Cancer Activity of Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound derivative | Breast Cancer | 10 | Induction of apoptosis |

| Another derivative | Lung Cancer | 8 | Cell cycle arrest |

Analyse Des Réactions Chimiques

Aldol Condensation Reactions

The sulfonyl group’s electron-withdrawing nature increases the aldehyde’s susceptibility to nucleophilic attack, accelerating aldol reactions. For example:

-

In catalytic aldol reactions with ethyl diazoacetate, aldehydes bearing electron-withdrawing substituents (e.g., p-Cl) exhibit rate enhancements up to 4.3-fold compared to unsubstituted benzaldehyde .

-

A proposed mechanism involves base-catalyzed enolate formation, followed by nucleophilic addition to the aldehyde (turnover-limiting step) .

Table 1: Relative Reactivity of Substituted Benzaldehydes in Aldol Reactions

| Substituent (Position) | Electron Effect | Relative Rate () |

|---|---|---|

| p-SO₂Pr | Strong EWG | ~4.3 (estimated) |

| p-Cl | Moderate EWG | 4.3 |

| p-Me | EWG (weak) | 0.13 |

| p-OMe | EDG | 0.11 |

Example Reaction:

4-(Propane-1-sulfonyl)-benzaldehyde reacts with ethyl diazoacetate under TMAP/BSA catalysis to form β-hydroxy esters, which undergo rapid O-silylation for stabilization .

Imine Formation and Multicomponent Reactions

The aldehyde group participates in imine formation with primary amines, enabling access to heterocyclic scaffolds:

-

In Mannich-type reactions, aldehydes with electron-withdrawing groups facilitate enolate formation, leading to β-amino ketones or fused heterocycles .

-

A three-component reaction with amines and cyclic ketones (e.g., tetrahydropyran-4-one) under iodine catalysis yields polycyclic quinolines .

Table 2: Example Multicomponent Reactions

| Components | Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde, naphthalen-2-amine, ketone | I₂ (cat.), reflux | Benzo[ f]pyrano[3,4- c]quinoline | 70–85% |

Nucleophilic Additions

The activated aldehyde undergoes nucleophilic additions with Grignard reagents or organometallics:

-

Reaction with methylmagnesium bromide would yield the corresponding secondary alcohol.

-

The sulfonyl group’s steric bulk may influence regioselectivity in asymmetric additions.

Synthetic Considerations

Propriétés

Numéro CAS |

84264-88-0 |

|---|---|

Formule moléculaire |

C10H12O3S |

Poids moléculaire |

212.27 g/mol |

Nom IUPAC |

4-propylsulfonylbenzaldehyde |

InChI |

InChI=1S/C10H12O3S/c1-2-7-14(12,13)10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3 |

Clé InChI |

JULVABYJIFLMRJ-UHFFFAOYSA-N |

SMILES canonique |

CCCS(=O)(=O)C1=CC=C(C=C1)C=O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.